1-(3-nitro-1H-pyrazol-1-yl)propan-2-amine
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Overview
Description
1-(3-nitro-1H-pyrazol-1-yl)propan-2-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a nitro group and an amine group in this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-nitro-1H-pyrazol-1-yl)propan-2-amine typically involves the nitration of a pyrazole derivative followed by amination. One common method involves the nitration of 1H-pyrazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position. The resulting 3-nitro-1H-pyrazole is then reacted with 2-bromo-1-propanamine under basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors for nitration and amination reactions to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-nitro-1H-pyrazol-1-yl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 1-(3-amino-1H-pyrazol-1-yl)propan-2-amine.
Reduction: 1-(3-amino-1H-pyrazol-1-yl)propan-2-amine.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-nitro-1H-pyrazol-1-yl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-nitro-1H-pyrazol-1-yl)propan-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A highly thermally stable energetic material with high performance.
3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Another energetic compound with high thermal stability and positive heats of formation.
Uniqueness
1-(3-nitro-1H-pyrazol-1-yl)propan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitro group and an amine group allows for a wide range of chemical modifications and applications.
Properties
CAS No. |
1600132-75-9 |
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Molecular Formula |
C6H10N4O2 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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